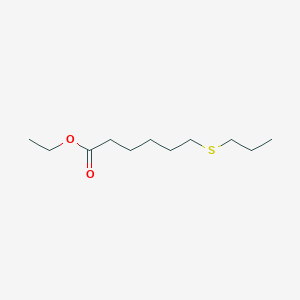

Ethyl 6-(propylthio)hexanoate

CAS No.:

Cat. No.: VC14060578

Molecular Formula: C11H22O2S

Molecular Weight: 218.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22O2S |

|---|---|

| Molecular Weight | 218.36 g/mol |

| IUPAC Name | ethyl 6-propylsulfanylhexanoate |

| Standard InChI | InChI=1S/C11H22O2S/c1-3-9-14-10-7-5-6-8-11(12)13-4-2/h3-10H2,1-2H3 |

| Standard InChI Key | FXRWPBIZZZDBQW-UHFFFAOYSA-N |

| Canonical SMILES | CCCSCCCCCC(=O)OCC |

Introduction

Structural and Molecular Properties

Ethyl 6-(propylthio)hexanoate belongs to the class of thioether esters, combining the ester functional group with a sulfur atom in its alkyl chain. Key molecular features include:

-

IUPAC Name: Ethyl 6-propylsulfanylhexanoate

-

Molecular Formula: C₁₁H₂₂O₂S

-

Molecular Weight: 218.36 g/mol

-

SMILES Notation: CCCSCCCCCC(=O)OCC

-

InChI Key: FXRWPBIZZZDBQW-UHFFFAOYSA-N

The compound’s structure (Fig. 1) comprises a linear hexanoic acid esterified with ethanol, modified by a propylthio group at the terminal carbon. This configuration introduces polarity asymmetry, influencing its solubility and reactivity.

Synthesis and Manufacturing

Primary Synthetic Route

The most efficient method for synthesizing ethyl 6-(propylthio)hexanoate involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate (triphosgene) in the presence of an organic amine catalyst. Key steps include:

-

Reagents:

-

Monoethyl adipate

-

Bis(trichloromethyl) carbonate

-

Organic amine catalyst (e.g., tetramethylguanidine)

-

Solvent (toluene or ethyl acetate)

-

-

Conditions:

-

Procedure:

-

Combine reagents in an inert solvent under reflux.

-

Purify via vacuum distillation (17 mmHg, 128–130°C) to isolate the product.

-

-

Yield and Purity:

Alternative Approaches

While less common, thiol-ene click chemistry or nucleophilic substitution reactions between 6-bromohexanoate derivatives and propanethiol may also yield the compound, though these methods are less optimized .

Physicochemical Characteristics

Note: Experimental data for density and refractive index are scarce, but values can be extrapolated from analogous thioether esters .

Applications in Research and Industry

Organic Synthesis

Ethyl 6-(propylthio)hexanoate serves as a versatile intermediate:

-

Pharmaceuticals: Used in synthesizing prostaglandin analogs and PPARα antagonists for metabolic disease research .

-

Polymer Chemistry: Acts as a monomer in specialty polymer production, enhancing flexibility in adhesives and coatings .

Biochemical Studies

The compound’s sulfur atom enables coordination with metal ions, making it a candidate for studying enzyme inhibition or metalloprotein interactions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume